molecular formula C11H9BrF4O B14054180 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14054180
M. Wt: 313.09 g/mol
InChI Key: ABEQAEQOQFSGDR-UHFFFAOYSA-N
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Description

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one include:

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,5-bis(difluoromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C11H9BrF4O/c1-5(12)9(17)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-5,10-11H,1H3

InChI Key

ABEQAEQOQFSGDR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)C(F)F)C(F)F)Br

Origin of Product

United States

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